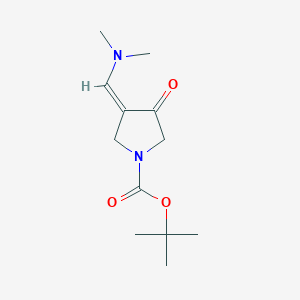

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3. It is a pyrrolidine derivative that features a tert-butyl ester group, a dimethylamino group, and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the dimethylamino group with the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate has been documented in several studies. For instance, it can be synthesized through a multi-step process involving the reaction of dimethylamine with appropriate pyrrolidine derivatives under controlled conditions. This compound serves as a precursor for various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Enzyme Inhibition

One of the notable applications of this compound is its role as an inhibitor of arginase enzymes. Arginase plays a crucial role in the urea cycle and has implications in cancer biology and immune response modulation. Research indicates that derivatives of this compound exhibit significant inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), with IC₅₀ values indicating potent activity .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For example, certain prodrugs derived from this compound have shown efficacy in suppressing the growth of breast cancer cells. These findings highlight the compound's potential as a therapeutic agent in oncology .

Case Study 1: Synthesis and Efficacy Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on arginase enzymes. The study found that specific modifications to the structure significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Prodrug Development

Another investigation focused on developing prodrugs based on this compound aimed at improving solubility and stability for gastrointestinal delivery. The results indicated that these prodrugs maintained anticancer activity while demonstrating improved pharmacological profiles, making them promising candidates for further clinical development .

Wirkmechanismus

The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 3-ethynyl-1-pyrrolidinecarboxylate

- Tert-butyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate

- Tert-butyl (2R)-2-((tert-butyl(dimethyl)silyl)oxymethyl)-5-oxo-1-pyrrolidinecarboxylate

Uniqueness

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where such characteristics are desired .

Biologische Aktivität

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate, with the CAS number 157327-42-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant research findings.

- Molecular Formula : C₁₂H₂₀N₂O₃

- Molecular Weight : 240.3 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : Approximately 341 °C at 760 mmHg

- Flash Point : 160.1 ± 27.9 °C

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

- Enzyme Inhibition : Research indicates that this compound may function as an inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The dimethylamino group can enhance binding affinity to receptors through hydrogen bonding and electrostatic interactions, which may modulate receptor activity.

- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial applications, suggesting potential for this compound in treating infections.

Structure-Activity Relationships (SAR)

The unique combination of functional groups in this compound contributes to its biological activity:

| Functional Group | Role in Activity |

|---|---|

| Dimethylamino Group | Enhances solubility and receptor binding |

| Tert-butyl Ester | Increases stability and bioavailability |

| Pyrrolidine Ring | Provides structural framework for interaction |

Study on Enzyme Inhibition

A study published in Molecules investigated the enzyme inhibition potential of similar compounds. It was found that derivatives with a pyrrolidine core exhibited significant inhibitory effects against specific enzymes involved in metabolic processes, indicating that this compound may share similar properties .

Antimicrobial Activity Assessment

Research has shown that related compounds demonstrate antimicrobial properties against various bacterial strains. A comparative study highlighted that modifications in the nitrogen-containing group significantly influenced the compound's efficacy against pathogens . The presence of the dimethylamino group was particularly noted for enhancing activity against Gram-positive bacteria.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reaction : Reacting tert-butyl 3-pyrrolidinecarboxylic acid with dimethylformamide dimethyl acetal under acidic conditions.

- N-Alkylation : Utilizing alkylating agents to introduce the dimethylamino group onto the pyrrolidine ring.

Eigenschaften

IUPAC Name |

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVZJAVRBPUME-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.